1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyridine, oxadiazole, and pyrrolidine moieties, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include pyridine derivatives, oxadiazole precursors, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxadiazole rings using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-1,3,4-oxadiazole: Shares the oxadiazole and pyridine moieties but lacks the sulfonyl and pyrrolidine groups.
3-(pyrrolidin-1-ylsulfonyl)pyridine: Contains the sulfonyl and pyrrolidine groups but lacks the oxadiazole moiety.
Uniqueness
1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c23-17-14(27(24,25)22-10-3-4-11-22)7-5-9-21(17)12-15-19-16(20-26-15)13-6-1-2-8-18-13/h1-2,5-9H,3-4,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCDKPXVPFIPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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